Cellitazol BGL

Description

Contemporary Paradigms in Organic Pigment Research Beyond Traditional Coloration

Modern research into organic pigments is actively exploring functionalities that address complex technological challenges. The focus has expanded from achieving specific hues to engineering pigments with inherent physical and chemical properties. nih.gov These "functional pigments" are designed to do more than just impart color; they are integral to the performance of the final product. color-hex.com This evolution is driven by the demand for materials with enhanced durability, sustainability, and novel capabilities. nih.gov

Contemporary research is delving into several key areas:

Energy Efficiency: Pigments with high near-infrared (NIR) reflectance are being developed for use in coatings and building materials. These "cool colors" can reflect solar heat, reducing the energy required for cooling buildings and increasing the service life of the materials. nih.govgoogle.com

Corrosion Inhibition: Functional pigments are being formulated to provide active corrosion protection for metal substrates. nih.gov For instance, cerium-diethyl dithiocarbamate (B8719985) complexes have been developed to protect aerospace aluminum alloys. epo.org

Electronics and Optoelectronics: Certain organic pigments, such as Diketopyrrolopyrrole (DPP), possess charge transport capabilities, making them suitable for use in flexible solar cells, transistors, and sensors. epo.org

Enhanced Durability: High-performance pigments (HPPs) are engineered for exceptional weather resistance, lightfastness, and chemical stability, making them ideal for demanding applications like automotive coatings and industrial textiles. color-hex.comyesss-fr.com

This shift signifies a move towards intelligent material design, where pigments are no longer passive colorants but active functional components.

Strategic Importance of Pigment Engineering in High-Performance Material Architectures

The engineering of pigments at a molecular level is of paramount strategic importance for creating next-generation materials. High-performance pigments (HPPs) are synthesized through advanced manufacturing processes to yield specific properties like high color strength, superior lightfastness, and excellent chemical resistance. yesss-fr.com The meticulous control over particle size, shape, and surface chemistry during synthesis and finishing processes is crucial for optimizing their performance in a given application. vulcanchem.com

In the context of high-performance material architectures, engineered pigments offer several advantages:

Improved Performance and Longevity: In industries such as aerospace and automotive, HPPs contribute to coatings that can withstand extreme environmental conditions, from intense UV radiation to wide temperature fluctuations. google.com This enhances the durability and lifespan of the coated products.

Enabling New Technologies: The unique properties of functional pigments are critical for the development of innovative products. For example, the use of specific pigments is essential for the functionality of electrophoretic displays (e-paper) and photosensitive printing plates. coloria.netweblio.jp

Sustainability and Efficiency: By providing properties like solar heat reflection, engineered pigments can contribute to energy savings. nih.gov Furthermore, their high efficiency can lead to reduced material consumption. vulcanchem.com

The ability to tailor the functional properties of pigments makes them a cornerstone in the design of advanced materials for a wide array of industrial and commercial applications. yesss-fr.com

Delimiting the Academic Research Scope of Cellitazol BGL within Functional Pigment Chemistry

The chemical compound "this compound" presents a notable case of ambiguity in chemical databases, as the name is associated with at least two distinct substances. One is a pharmaceutical compound identified with CAS number 6364-31-4 and described as a phosphodiesterase III (PDE3) inhibitor. worlddyevariety.com The other is a dye assigned the Colour Index number C.I. 11245. yesss-fr.compharmint.net Given the context of functional organic pigments and engineered material systems, this article will focus exclusively on this compound as the dye, C.I. 11245.

This compound has been identified in patent literature as a component in the synthesis of photosensitive polymers for printing plates, highlighting its role in a functional material system. vulcanchem.comweblio.jp The academic research scope for this compound, therefore, lies in understanding its chemical structure, synthesis, and its interaction and performance within polymer matrices to impart specific functionalities beyond simple coloration.

Situating this compound within the Landscape of Industrial Organic Pigments

This compound, with the Colour Index number 11245, belongs to the monoazo class of organic pigments. pharmint.net Azo dyes and pigments are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. This class of colorants is one of the largest and most important groups of synthetic organic pigments, known for their wide range of colors and relatively straightforward synthesis.

Data Tables

Chemical Identity of this compound (C.I. 11245)

| Property | Value | Source(s) |

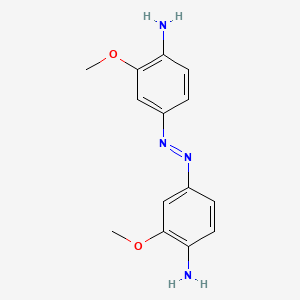

| Systematic Name | 4,4'-Diamino-3,3'-dimethoxyazobenzene | |

| Synonym(s) | This compound, C.I. 11245 | pharmint.net |

| CAS Number | 6364-31-4 | worlddyevariety.com |

| Molecular Formula | C₁₄H₁₆N₄O₂ | worlddyevariety.com |

| Molecular Weight | 272.30 g/mol | worlddyevariety.com |

| Chemical Class | Monoazo | pharmint.net |

Structure

3D Structure

Properties

CAS No. |

6364-31-4 |

|---|---|

Molecular Formula |

C14H16N4O2 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

4-[(4-amino-3-methoxyphenyl)diazenyl]-2-methoxyaniline |

InChI |

InChI=1S/C14H16N4O2/c1-19-13-7-9(3-5-11(13)15)17-18-10-4-6-12(16)14(8-10)20-2/h3-8H,15-16H2,1-2H3 |

InChI Key |

JARNCHMHEDYYAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cellitazol Bgl Analogues

Foundational Organic Synthesis of Azo Pigments: Principles and Modern Advancements

The cornerstone of producing Cellitazol BGL and other azo pigments is a two-step process known as diazotization followed by azo coupling. nih.gov This classic synthetic route has been a mainstay in industrial organic chemistry for its reliability and versatility. cetjournal.it

Diazotization: The synthesis begins with an aromatic primary amine, referred to as the diazo component. In a typical procedure, this amine is treated with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). nih.govcetjournal.it This reaction is conducted at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these intermediates can be unstable and even explosive when isolated in a dry state. nih.govcetjournal.it The highly reactive diazonium salt is then used immediately in the subsequent coupling step.

Azo Coupling: The second stage involves the reaction of the diazonium salt with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline. cetjournal.it This reaction is an electrophilic aromatic substitution. The electron-donating groups on the coupling component, such as hydroxyl (–OH) or amino (–NH₂) groups, direct the incoming diazonium ion to specific positions on the aromatic ring, typically the para position unless it is already occupied. cetjournal.it

For a molecule with the structure of this compound, 4-[(4-amino-3-methoxyphenyl)diazenyl]-2-methoxyaniline, the synthesis would likely involve the diazotization of an aminomethoxybenzene derivative and its subsequent coupling with another methoxyaniline derivative.

Modern advancements in azo pigment synthesis focus on improving efficiency, safety, and environmental footprint. One significant development is the move towards one-pot synthesis methods. For instance, researchers have developed a method using polytetrafluoroethylene (PTFE) granules in a mechanically agitated aqueous mixture, which allows for quantitative and fast reactions without the need for a base or surfactant to dissolve the coupling component. mdpi.com

Rational Design and Synthesis of this compound Derivatives for Tuned Functionality

The rational design of this compound analogues involves strategically modifying its molecular structure to fine-tune its functional properties, such as color, solubility, stability, and interaction with other materials. The color of azo dyes is determined by the extent of the conjugated π-electron system; altering this system through the introduction of different substituents can shift the absorption wavelength. jchemrev.com

Key strategies for the rational design of azo dye derivatives include:

Substitution on Aromatic Rings: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at various positions on the phenyl rings of the azo structure can significantly alter the electronic properties and, consequently, the color and photo-stability of the dye. jchemrev.comdoaj.org For example, designing dyes with specific heteroaryl groups can lead to photoswitches with optimized properties, such as isomerization with visible light and high thermal stability of isomers. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the properties of novel dye structures before their synthesis. rsc.orgacs.org These theoretical studies can guide the design of dyes with desired electronic and optical characteristics, such as broad absorption bands for applications in solar cells, by simulating the effects of different functional groups and structural modifications. acs.org

Incorporation of Functional Moieties: Specific chemical groups can be incorporated into the dye structure to impart desired functionalities. For example, adding long alkyl chains can increase solubility in nonpolar media, while introducing sulfonic acid groups enhances water solubility. jchemrev.com

The table below illustrates how different substituents can be envisioned to modify the properties of a this compound base structure.

| Derivative Type | Modification Strategy | Target Functionality | Potential Application |

| Hydrophilic Analogue | Introduction of sulfonate (-SO₃H) or carboxylate (-COOH) groups | Increased water solubility | Inks, aqueous coatings |

| Hydrophobic Analogue | Attachment of long alkyl or fluoroalkyl chains | Increased solubility in organic solvents/polymers | Plastics, non-polar coatings |

| Photo-responsive Analogue | Incorporation of sterically bulky groups near the azo bond | Enhanced photo-isomerization properties | Optical data storage, molecular switches |

| High-Stability Analogue | Introduction of electron-withdrawing groups and intramolecular H-bonding | Improved light and thermal fastness | Automotive paints, durable textiles |

Polymer Grafting and Surface Functionalization Techniques for this compound Particles

Covalent Chemical Modification via Radical Polymerization and Click Chemistry

Covalent attachment of polymers to the pigment surface creates a robust and durable modification.

Radical Polymerization: One common method is to graft polymers from the pigment surface. This can be initiated by creating radical sites on the pigment, which then start the polymerization of monomers. imaging.org For instance, gamma radiation can be used to generate radicals on a polymer matrix, which then react with vinyl monomers to create grafted copolymers containing azo dyes. researchgate.net This surface-initiated polymerization ensures that the polymer chains are permanently anchored to the pigment.

Click Chemistry: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific way to functionalize surfaces. nih.gov This methodology can be used to attach pre-synthesized polymers with complementary functional groups (e.g., an azide-functionalized polymer to an alkyne-functionalized pigment surface). researchgate.net The high reliability and mild reaction conditions of click chemistry make it an attractive method for creating well-defined pigment-polymer conjugates. nih.govnih.gov One-pot procedures combining different click reactions can even lead to complex hydrogels and dual-functionalized materials. acs.org

Non-Covalent Adsorption and Self-Assembly of Polymeric Modifiers

Non-covalent interactions provide a versatile route to modify pigment surfaces without altering the pigment's core chemical structure. These interactions are often reversible and can be tailored by changing environmental conditions.

Electrostatic Self-Assembly: This technique relies on the attraction between oppositely charged species. For instance, anionic azo dyes can be assembled layer-by-layer with cationic polymers (polycations) to form stable, multilayered thin films. mdpi.comcapes.gov.br The stability and structure of these films can be controlled by factors like pH and the presence of salts. capes.gov.br This method is particularly useful for creating functional coatings and sensors.

Hydrogen Bonding and Dipole-Dipole Interactions: Polymers containing groups capable of forming hydrogen bonds (e.g., hydroxyl, amide groups) can adsorb onto the surface of azo pigments that have complementary functionalities. mdpi.comresearchgate.net For example, the adsorption of certain azo dyes onto poly(methyl methacrylate) (PMMA) is facilitated by hydrogen bonding and dipole-dipole interactions. jchemrev.com Supramolecular self-assembly driven by these "soft" interactions can be used to create dynamic and responsive materials. mcgill.ca

Soft-Template Synthesis: In some cases, azo dyes themselves can act as templates for polymerization. Azo dyes can self-assemble into structures like micelles or aggregates in solution, and conducting polymers like polypyrrole can then be polymerized on the surface of these templates, leading to nanostructured materials such as nanotubes and nanofibers. rsc.org

Eco-Conscious Synthetic Pathways and Process Intensification in Pigment Production

The traditional synthesis of azo pigments often involves hazardous reagents, large volumes of waste, and significant energy consumption. Consequently, there is a strong drive towards developing greener and more efficient manufacturing processes.

Green Chemistry Approaches:

Solvent-Free Synthesis: Grinding chemistry, where reactions are carried out by grinding solid reactants together at room temperature without any solvent, represents a significant green innovation. longdom.orgtandfonline.com This method minimizes waste, reduces reaction times, and often leads to high yields. longdom.org

Use of Solid Acid Catalysts: Replacing corrosive liquid acids with reusable solid acid catalysts, such as silica-supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid-functionalized magnetic nanoparticles, makes the process more environmentally friendly. researchgate.netrsc.orgoiccpress.com These catalysts are easily separated from the reaction mixture and can often be recycled. rsc.org

Aqueous Media: Using water as a solvent, where possible, is a key principle of green chemistry. tandfonline.com The development of water-soluble catalysts and reactants facilitates this approach.

Process Intensification:

Microreactor Technology: The use of microreactors for the synthesis of azo pigments is a prime example of process intensification. cetjournal.it Microreactors offer superior heat and mass transfer, allowing for faster and more controlled reactions, often at higher temperatures than in conventional batch reactors. cetjournal.itdp.tech This leads to higher yields, improved product purity, and reduced energy consumption. dp.tech Companies like Clariant have successfully transferred microreactor technology to the industrial production of azo pigments. cetjournal.it Continuous-flow systems using micromixers can further optimize the synthesis process, improving safety and consistency. researchgate.net

The table below summarizes some of the key eco-conscious strategies being developed for azo pigment synthesis.

| Strategy | Description | Key Advantages | References |

| Grinding (Mechanochemistry) | Solid reactants are ground together without solvent. | Solvent-free, reduced waste, lower energy, simple workup. | longdom.org, tandfonline.com |

| Heterogeneous Catalysis | Use of solid, reusable acid catalysts. | Avoids corrosive liquid acids, easy catalyst separation and recycling. | researchgate.net, rsc.org, oiccpress.com |

| Microprocess Engineering | Reactions are conducted in continuous-flow microreactors. | Enhanced heat/mass transfer, better control, higher yields, improved safety. | cetjournal.it, researchgate.net, dp.tech |

| Benign Solvents | Use of water or other environmentally friendly solvents. | Reduced toxicity and environmental impact. | tandfonline.com |

Interfacial Phenomena and Surface Chemistry of Cellitazol Bgl Pigment Particles

Elucidating Mechanisms of Adsorption and Interaction at the Cellitazol BGL-Liquid Interface

The adsorption of molecules from a liquid phase onto the surface of this compound particles is governed by a combination of forces. The chemical structure of this compound, featuring amino (-NH2) and methoxy (B1213986) (-OCH3) functional groups on aromatic rings, provides sites for specific interactions. vulcanchem.com These interactions can include:

Van der Waals Forces: These are universal, non-specific attractive forces that contribute to the general adsorption of solvent or polymer molecules onto the pigment surface.

Hydrogen Bonding: The amine groups on the this compound molecule can act as hydrogen bond donors, while the oxygen atoms in the methoxy groups and the nitrogen atoms of the azo linkage can act as acceptors. This allows for strong, specific interactions with polar solvents (e.g., water, alcohols) or polymers containing complementary functional groups.

π-π Interactions: The aromatic rings in the this compound structure can engage in π-π stacking interactions with other aromatic molecules, such as aromatic solvents (e.g., toluene (B28343), xylene) or polymers containing phenyl groups. vulcanchem.com

Role of Surface Charge Characteristics and Zeta Potential in Particle Stability within Complex Media

The stability of a colloidal dispersion of pigment particles like this compound is critically dependent on the net charge on the particle surfaces. wyatt.com When dispersed in a liquid, particles can acquire a surface charge, which leads to the formation of an electrical double layer of ions from the surrounding medium. microtrac.com The electrical potential at the boundary where this layer moves with the particle (the slipping plane) is known as the zeta potential (ζ). wyatt.commalvernpanalytical.com

The zeta potential is a direct indicator of the magnitude of electrostatic repulsion between adjacent, similarly charged particles. malvernpanalytical.com Its significance is summarized in the table below:

| Zeta Potential (mV) | Colloidal Stability | Dominant Force |

| 0 to ±10 | Highly Unstable | Van der Waals Attraction (leads to rapid aggregation/flocculation) |

| ±10 to ±30 | Incipient Instability | Repulsive forces are present but may not overcome attraction |

| ±30 to ±60 | Moderately to Good Stability | Strong electrostatic repulsion prevents particle aggregation |

| > ±60 | Excellent Stability | Very high electrostatic repulsion ensures a stable dispersion |

This table provides a general guide to interpreting zeta potential values for colloidal systems. malvernpanalytical.com

A high absolute zeta potential (either positive or negative) is desirable for preventing particles from aggregating, thus ensuring a stable, uniform dispersion. wyatt.com Conversely, a low zeta potential suggests that attractive forces will dominate, leading to flocculation. wyatt.com The pH and ionic concentration of the dispersion medium are crucial variables, as they can significantly alter the surface charge and, consequently, the zeta potential. malvernpanalytical.com

The surface charge of a pigment particle can be intentionally modified to enhance its stability and performance. This is often achieved by chemically bonding or adsorbing specific molecules, known as charge control agents, or by modifying the particle with polymers. For pigments used in electrophoretic media, it's common to attach polymers that have chargeable groups. google.com

One advanced method involves atom transfer radical polymerization (ATRP), where polymers are grown directly from the pigment surface. googleapis.com By using monomers that contain acidic or basic functional groups, a polymer shell with a built-in charge can be created around the this compound particle. google.comgoogleapis.com This provides a robust and permanent way to control the zeta potential and ensure strong electrostatic repulsion, leading to highly stable dispersions. This technique allows for precise engineering of the particle's interfacial properties to suit the specific requirements of the application medium. google.com

Dynamics of Solvent-Pigment and Polymer-Pigment Interactions at the Nanoscale

At the nanoscale, the interactions between this compound particles and their environment are dynamic and complex. cecam.org The choice of solvent and polymers is critical, especially in systems like electrophoretic inks where particle mobility is paramount.

Solvent-Pigment Interactions: The solvent must effectively "wet" the pigment surface to initiate dispersion. The compatibility between the solvent's polarity and the pigment's surface chemistry is key. For this compound, its organic nature suggests good compatibility with a range of organic solvents. However, strong solvents like chloroform (B151607) or toluene can potentially dissolve or alter the surface of organic semiconductor materials, a consideration if this compound is used in conjunction with such components. epo.org

Polymer-Pigment Interactions: In many applications, polymers are added to the liquid phase to enhance stability. google.com The interaction between these polymers and the this compound surface can be either desirable or undesirable.

Adsorbing Polymers (Stabilizers): Some polymers are designed to adsorb onto the pigment surface, providing a protective layer (steric hindrance) that prevents particles from getting too close to each other.

Non-Adsorbing Polymers (Image Stability): In other cases, such as certain electrophoretic displays, the polymer is intended to remain dissolved in the fluid to control its viscosity and improve image stability without sticking to the particles. google.com For this to work, the polymer must be highly soluble in the suspending fluid and have minimal chemical affinity for the particle surface. For example, using a hydrocarbon polymer like polyisobutylene (B167198) in a hydrocarbon fluid ensures it does not adsorb onto the pigment particles, which might otherwise impede their movement. epo.orggoogle.com

The goal is to achieve a stable thermodynamic state where the pigment particles are well-dispersed and their movement is controlled. This often involves creating a system where the suspending fluid is a good solvent for the stabilizing polymer, preventing the polymer from adsorbing onto the pigment. google.com

Advanced Characterization Techniques for Modified this compound Surface Topography

To analyze and engineer the surface of this compound particles, especially after modification, a suite of advanced characterization techniques is employed. These methods provide information on the physical landscape (topography) and the chemical composition of the particle's outermost layers. sciopen.com

High-resolution microscopy techniques are indispensable for directly observing the nanoscale features of pigment particles and their surfaces. nanosurf.com

Atomic Force Microscopy (AFM): AFM is a powerful tool for generating 3D topographical maps of a surface with extremely high vertical resolution (sub-nanometer). afmworkshop.com It works by scanning a sharp tip over the surface, and it can be operated in various environments, including liquids. nanosurf.com This makes it ideal for studying the surface roughness of this compound particles, visualizing adsorbed polymer layers, and even measuring local mechanical properties like stiffness. sciopen.comnih.gov

Transmission Electron Microscopy (TEM): TEM offers the highest spatial resolution, capable of imaging at the atomic scale. researchgate.net By transmitting electrons through an ultra-thin sample, TEM can reveal the internal structure of particles. nanosurf.com For surface-modified this compound, TEM could be used to visualize the thickness and uniformity of a polymer coating around the pigment core. nih.gov

| Technique | Information Provided | Sample Environment | Resolution |

| AFM | 3D topography, roughness, surface mechanical/electrical properties. nanosurf.comafmworkshop.com | Air, liquid, or vacuum. nanosurf.com | High (Z-axis < 0.1 nm). afmworkshop.com |

| SEM | Surface morphology, texture, elemental composition (with EDS). nanosurf.comresearchgate.net | High vacuum (requires conductive coating for insulators). nanosurf.com | High (typically 1-10 nm). researchgate.net |

| TEM | Internal structure, crystallography, size, and shape. nanosurf.comafmworkshop.com | High vacuum (requires very thin samples). nanosurf.com | Very high (atomic, < 0.2 nm). nanosurf.com |

While microscopy reveals the physical structure, surface-sensitive spectroscopies identify the chemical composition of the interface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative technique that provides the elemental composition and chemical state of the atoms within the top few nanometers of a surface. It works by irradiating the sample with X-rays and analyzing the energy of the emitted electrons. XPS is highly effective for confirming the presence of surface modifications on this compound, such as the grafting of a polymer shell, and for identifying the specific chemical bonds formed. rsc.org

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR is a variant of infrared spectroscopy that is sensitive to the surface of a material. It identifies chemical functional groups by their characteristic absorption of infrared radiation. researchgate.net This technique can be used to detect the presence of specific chemical groups on the this compound surface, confirm the adsorption of polymers or other molecules, and study the orientation of molecules at the interface. researchgate.netresearchgate.net For example, comparing the ATR-FTIR spectrum of unmodified and surface-modified this compound would reveal new peaks corresponding to the functional groups of the added polymer.

Colloidal Stability and Rheological Properties of Cellitazol Bgl Dispersions

Fundamental Principles Governing Pigment Aggregation and Flocculation in Non-Aqueous Systems

The stability of a pigment dispersion is defined by its ability to resist the natural tendency of particles to aggregate or flocculate. numberanalytics.com In non-aqueous systems, where electrostatic repulsion is less dominant than in aqueous media, the primary mechanism for achieving stability is steric stabilization. ulprospector.comchemicaldynamics.net

Aggregation vs. Flocculation: It is crucial to distinguish between aggregation and flocculation. Aggregates are formed when primary pigment particles are fused at their crystal faces, often during the manufacturing or drying process. These are held together by strong forces and are difficult to break down by simple dispersion methods. In contrast, flocculation refers to the loose association of primary particles or small aggregates, held together by weaker van der Waals forces. ulprospector.comchemicaldynamics.net This process is often reversible and can be influenced by the application of shear. ulprospector.comchemicaldynamics.net Flocculation can adversely affect properties such as color strength, gloss, and opacity. chemicaldynamics.netlankem.com

Van der Waals Forces: These are universal, long-range attractive forces that exist between all particles and are a primary driver of aggregation and flocculation. numberanalytics.com The magnitude of these forces depends on the size, shape, and chemical nature of the pigment particles and the properties of the surrounding medium.

Steric Stabilization: To counteract van der Waals attraction in non-aqueous media, dispersants or polymers are adsorbed onto the surface of the Cellitazol BGL particles. ulprospector.comchemicaldynamics.net These molecules provide a protective barrier. When two particles approach each other, the adsorbed layers begin to overlap and interact. This interaction leads to a localized increase in osmotic pressure and a loss of conformational entropy of the polymer chains, creating a strong repulsive force that prevents the particles from coming into close contact. ulprospector.comchemicaldynamics.net The effectiveness of steric stabilization is dependent on the solvency of the polymer chains in the medium and the thickness of the adsorbed layer.

The chemical structure of this compound, 4-[(4-amino-3-methoxyphenyl)diazenyl]-2-methoxyaniline, with its amine and methoxy (B1213986) functional groups, offers potential sites for interaction with dispersants, facilitating the adsorption necessary for steric stabilization. vulcanchem.com

Impact of Surface Engineering on Long-Term Dispersion Stability of this compound

The long-term stability of this compound dispersions can be significantly enhanced through deliberate modification of the pigment's surface properties, a process known as surface engineering. The primary goal is to improve the compatibility between the pigment surface and the non-aqueous medium and to create a robust barrier against flocculation.

Surface Treatment: The surface of this compound can be treated to introduce specific functional groups that promote the adsorption of stabilizing molecules. scscoatings.com For instance, plasma activation can be used to create reactive sites on the particle surface that can then form strong bonds with dispersants or polymers. scscoatings.com

Adsorption of Stabilizers: The choice of stabilizer is critical. For a pigment like this compound in a non-aqueous medium, polymeric dispersants with an anchoring group and a polymeric chain are often employed. The anchoring group has a strong affinity for the pigment surface, while the polymeric chain is soluble in the surrounding medium, providing the steric barrier. The presence of amine and methoxy groups on the this compound molecule can influence the choice of anchoring group. vulcanchem.com

Core-Shell Encapsulation: A more advanced method of surface engineering is the encapsulation of individual pigment particles with a thin layer of an inert material, such as a polymer or an inorganic oxide. emerald.com This core-shell structure effectively masks the inherent surface properties of the this compound, preventing direct particle-to-particle contact and minimizing van der Waals attractions. emerald.com

The following table illustrates the hypothetical effect of different surface engineering strategies on the stability of a this compound dispersion.

| Surface Treatment | Stabilizer | Mean Particle Size (d50) after 1 month | Sedimentation Volume after 1 month (%) |

| None | None | > 10 µm (heavily flocculated) | 45 |

| Plasma Activation | Polymeric Dispersant | 250 nm | 5 |

| Core-Shell Encapsulation | None | 200 nm | < 2 |

This table is illustrative and based on general principles of pigment dispersion.

Viscoelastic Behavior and Shear Response of Concentrated this compound Suspensions

Concentrated suspensions of this compound often exhibit complex rheological behavior, transitioning from liquid-like to solid-like characteristics depending on the particle concentration and the applied stress or shear rate. d-nb.infoepfl.ch This viscoelastic behavior is crucial for processes such as ink formulation and printing, where properties like flow, leveling, and film formation are critical.

Viscoelastic Moduli: The viscoelastic properties of a suspension are typically characterized by the storage modulus (G') and the loss modulus (G''). nih.govncsu.edu

Storage Modulus (G'): Represents the elastic component of the suspension, indicating the energy stored during deformation. A higher G' suggests a more solid-like structure. epfl.ch

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat during deformation. A higher G'' points to a more liquid-like behavior. epfl.ch

In a well-dispersed but concentrated this compound suspension, at low oscillation frequencies, G'' is typically greater than G', indicating liquid-like behavior. As frequency increases, a crossover point may be reached where G' > G'', signifying a transition to a more elastic, solid-like response. ncsu.edu

Shear Thinning Behavior: Concentrated this compound suspensions are expected to exhibit shear-thinning (pseudoplastic) behavior. d-nb.info At rest or under low shear, the particles can form a weakly flocculated network, resulting in high viscosity. As the shear rate increases, this structure is progressively broken down, allowing the particles to align with the flow, which leads to a decrease in viscosity. d-nb.info This property is advantageous in applications like screen printing, where the ink should be thick at rest but flow easily through the screen under the shear of the squeegee.

The following table presents hypothetical rheological data for a concentrated this compound suspension.

| Shear Rate (s⁻¹) | Viscosity (Pa·s) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) |

| 0.1 | 15.2 | 50 | 35 |

| 1 | 8.5 | 55 | 40 |

| 10 | 2.1 | 60 | 48 |

| 100 | 0.8 | 62 | 55 |

This table is illustrative and based on typical behavior of concentrated pigment suspensions.

Influence of Dispersants, Surfactants, and Polymer Additives on Dispersion Quality

The quality of a this compound dispersion is heavily dependent on the use of chemical additives such as dispersants, surfactants, and other polymers. epa.gov These additives perform several key functions: wetting the pigment surface, breaking down agglomerates, and providing long-term stabilization against flocculation. scribd.com

Dispersants: As discussed, dispersants are crucial for steric stabilization in non-aqueous systems. researchgate.net The effectiveness of a dispersant is determined by its molecular structure, specifically its ability to adsorb strongly to the this compound surface and its solubility in the medium. researchgate.net An insufficient amount of dispersant will lead to incomplete coverage and potential flocculation, while an excess can sometimes cause a slight increase in viscosity due to interactions between the free dispersant molecules. researchgate.net

Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can aid in the initial wetting of the pigment powder by the liquid medium. emerald.com They lower the interfacial tension between the solid pigment and the liquid, allowing the medium to penetrate into agglomerates and displace trapped air. scribd.com While some surfactants can provide a degree of stabilization, they are generally less effective than polymeric dispersants for providing robust, long-term steric repulsion.

Polymer Additives: Besides the primary dispersant, other polymer additives can be included to modify the rheology of the final formulation. These can include thickeners to control viscosity and prevent settling, or binders that form the continuous phase of a coating or ink upon drying. The compatibility of these polymers with the stabilized this compound dispersion is essential to prevent destabilization through mechanisms like depletion flocculation.

Quantitative Assessment of Particle Size Distribution and Dispersion Homogeneity

Laser Diffraction (LD): This is a widely used technique for measuring particle size distributions from the nanometer to the millimeter range. microtrac.comresearchgate.net It works by measuring the angular distribution of scattered light produced by a laser beam passing through the dispersion. The resulting data can be used to determine parameters such as the median particle size (d50) and the width of the distribution.

Dynamic Light Scattering (DLS): DLS is particularly suited for measuring the size of sub-micron particles and nanoparticles. measurlabs.com It analyzes the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of the particles. The rate of these fluctuations is related to the particle size. DLS can also provide a polydispersity index (PDI), which is a measure of the broadness of the size distribution. mdpi.com

Rheological Measurements: As detailed previously, rheology can be used as an indirect measure of dispersion quality. malvernpanalytical.com A stable, well-dispersed system will typically exhibit lower viscosity and less shear-thinning behavior compared to a flocculated system of the same concentration.

The following table provides a hypothetical comparison of particle size data for a this compound dispersion at different stages of processing.

| Dispersion Stage | Method | d50 (nm) | Polydispersity Index (PDI) |

| Initial Mix (Pre-milling) | Laser Diffraction | 5,200 | N/A |

| After Milling (1 hour) | Laser Diffraction | 850 | N/A |

| Final Dispersion | Dynamic Light Scattering | 225 | 0.18 |

| After 3 months storage | Dynamic Light Scattering | 240 | 0.21 |

This table is illustrative and based on typical data for pigment dispersion processes. A low PDI value (typically < 0.3) indicates a narrow and more homogenous particle size distribution. mdpi.com

Charge Transport and Electrophoretic Dynamics of Cellitazol Bgl Microparticles

Theoretical Frameworks for Understanding Electrophoretic Movement in Dielectric Fluids

The electrophoretic motion of dispersed particles is driven by an electric field acting on their surface charge. chemeurope.com In a simplified model, the particle reaches a steady velocity when the electrostatic force is balanced by the hydrodynamic drag from the surrounding fluid. numberanalytics.com For spherical particles, the classical Helmholtz-Smoluchowski theory is often a starting point, relating electrophoretic mobility to the particle's zeta potential and the fluid's viscosity. numberanalytics.com

However, the non-polar dielectric fluids used in EPDs present a more complex environment than the aqueous systems for which this theory was originally developed. sciforum.netchemeurope.com In these low-permittivity liquids, the formation of a stable electric charge on particles like Cellitazol BGL is not spontaneous. sciforum.netugent.be The electrical double layer (EDL), a layer of counter-ions from the fluid that surrounds the charged particle, is much more diffuse in non-polar media, with a characteristic thickness (Debye length) that can be significantly larger. rsc.orgbionity.com This extended double layer alters the electrokinetic behavior of the particle. Consequently, more advanced theoretical models are required, which often incorporate the effects of charge control agents (CCAs) and the specific adsorption dynamics at the particle-fluid interface to accurately predict electrophoretic behavior. cambridge.orgcambridge.org

Mechanisms of Charge Generation, Transfer, and Retention on this compound Particles

In the non-polar solvents characteristic of EPDs, charging pigment particles like this compound requires specific mechanisms, as free ions are scarce. sciforum.net This process is typically facilitated by the addition of surfactants or other charge control agents (CCAs). madison-proceedings.comiranarze.iratlas.jp Several mechanisms are believed to contribute to particle charging:

Acid-Base Interactions : The surface of the this compound pigment may have acidic or basic functional groups that can react with the CCA. This interaction can involve the transfer of protons, resulting in the particle acquiring a net positive or negative charge. imaging.orgresearchgate.net

Preferential Adsorption of Charged Micelles : Many CCAs are surfactants that form inverse micelles (small aggregates of surfactant molecules) in the non-polar fluid. researchgate.net These micelles can carry a net positive or negative charge. The this compound particles can then become charged by preferentially adsorbing one type of charged micelle over the other. acs.orgarxiv.org

Dissociation of Surface Species : It is also possible for species on the pigment's surface to dissolve into the surrounding fluid, leaving a net charge on the particle. The presence of trace amounts of impurities, such as water, can play a significant role in facilitating these dissociation processes. imaging.orgresearchgate.net

Response Kinetics of this compound Particles to Transient and Static Electric Fields

The speed at which an e-paper display can change its image is directly linked to the response kinetics of its constituent particles. rsc.org When a static (constant) electric field is applied, a charged this compound particle will accelerate until the electric force is balanced by the viscous drag from the fluid, at which point it moves at a constant electrophoretic velocity. numberanalytics.com

Computational Fluid Dynamics and Electrokinetic Models for Pigment Motion Simulation

To better understand and optimize the intricate behavior of this compound particles, researchers use computational modeling. numberanalytics.com Computational Fluid Dynamics (CFD) is a powerful tool for simulating the motion of the particles and the flow of the surrounding dielectric fluid within the confined geometry of an EPD's microcapsules. tandfonline.comfifty2.eu

These simulations typically couple the equations of fluid motion (the Navier-Stokes equations) with electrostatic models (like the Poisson-Boltzmann equation) that describe the electric fields and charge distributions. tandfonline.com This allows for the creation of detailed electrokinetic models that can simulate the trajectory of individual particles, accounting for forces such as electrostatic attraction/repulsion, hydrodynamic drag, and Brownian motion. tandfonline.compsu.edu Such simulations are invaluable for investigating how various parameters—including particle size, charge, CCA concentration, and driving voltage—affect display performance. numberanalytics.com This modeling approach can accelerate the design and optimization of new electrophoretic inks and display driving waveforms. tandfonline.com

Experimental Methodologies for Measuring Electrophoretic Mobility and Charge Density

Accurate experimental measurement of key particle properties is essential for validating theoretical models and formulating effective electrophoretic inks. ugr.es The primary parameters of interest for this compound particles are their electrophoretic mobility (velocity per unit electric field) and surface charge.

Several techniques are employed to characterize these properties:

Electrophoretic Light Scattering (ELS) : This is a common method for measuring electrophoretic mobility. A laser is directed through the particle suspension, and as the particles move under an applied electric field, they cause a Doppler shift in the scattered light. aip.org The magnitude of this frequency shift is proportional to the particle's velocity, from which mobility is calculated. aip.org Phase Analysis Light Scattering (PALS) is an advanced form of ELS that provides high sensitivity, making it particularly suitable for non-aqueous systems with low particle mobility. researchgate.netoptica.org

Transient Current Measurement : By applying a voltage step across an electrophoretic cell and measuring the resulting electrical current over time, one can deduce the mobility of the particles. nsf.gov The initial current spike is related to the collective motion of the charged particles as they traverse the cell.

Direct Optical Tracking : This straightforward method involves using a microscope to directly observe and record the motion of individual particles as an electric field is applied. nsf.govresearchgate.net By analyzing the recorded video, the velocity of the particles can be measured directly, providing a clear and intuitive way to determine electrophoretic mobility. nsf.gov

The data below illustrates typical electrophoretic mobility values for pigment particles in non-polar media, measured using the PALS technique.

Table 1: Illustrative Electrophoretic Mobility of Pigment Particles in a Dielectric Fluid (Isopar G) as Measured by Phase Analysis Light Scattering (PALS) This table presents representative data for particles similar to this compound to illustrate typical measurement outcomes.

| Sample ID | Mean Particle Diameter (nm) | Applied Voltage (V) | Mean Electrophoretic Mobility (m²/Vs) | Zeta Potential (mV) |

| Pigment A | 250 | 50 | -4.2 x 10⁻¹¹ | -25.8 |

| Pigment B | 250 | 50 | +5.1 x 10⁻¹¹ | +31.3 |

| Pigment C | 300 | 50 | -3.8 x 10⁻¹¹ | -23.3 |

| Pigment D | 300 | 50 | +4.5 x 10⁻¹¹ | +27.6 |

Integration of Cellitazol Bgl into Advanced Composite and Hybrid Materials

Strategies for Homogeneous Incorporation of Functionalized Cellitazol BGL in Polymer Matrices

Achieving a uniform dispersion of pigments within a polymer matrix is critical for consistent material properties. For a functionalized version of this compound, several strategies could be employed. High-shear mixing, such as twin-screw extrusion or ultrasonication, is a common mechanical method to break down pigment agglomerates and distribute them evenly.

From a chemical perspective, surface functionalization of the this compound particles would be paramount. Attaching polymer chains to the pigment surface that are compatible with the bulk matrix can significantly improve dispersion and prevent re-agglomeration. This can be achieved through techniques like "grafting from" or "grafting to" polymerization. The choice of functional groups would depend on the specific polymer matrix being used.

| Method | Description | Potential Advantages for this compound |

| High-Shear Mixing | Mechanical process that uses intense shear forces to break apart particle agglomerates. | Simple, widely applicable for various polymer systems. |

| Ultrasonication | Utilizes high-frequency sound waves to create cavitation, which deagglomerates particles. | Effective for smaller batches and nanomaterials. |

| Surface Functionalization | Covalent bonding of molecules to the pigment surface to enhance compatibility with the matrix. | Improved dispersion stability, enhanced interfacial adhesion. |

| Use of Dispersing Agents | Surfactants or block copolymers that adsorb onto the pigment surface, providing steric or electrostatic stabilization. | Prevents re-agglomeration of particles. |

Engineering Interfacial Adhesion and Compatibility within Pigment-Reinforced Composites

Furthermore, ensuring compatibility in terms of surface energy between the pigment and the polymer is crucial. If the surface energy of this compound is significantly different from that of the polymer matrix, it can lead to poor wetting and weak adhesion. Plasma treatment or chemical modification of the pigment surface could be employed to tailor its surface energy for better compatibility.

Microstructure and Morphology Control of Pigment-Matrix Systems

The final microstructure and morphology of the composite material are influenced by both the material properties and the processing conditions. The concentration of this compound would play a significant role; at higher concentrations, the likelihood of agglomeration increases, which can act as stress concentration points and degrade mechanical performance.

Processing parameters such as temperature, pressure, and cooling rate during composite fabrication can also affect the morphology. For instance, in a semi-crystalline polymer matrix, the pigment particles can act as nucleating agents, influencing the size and distribution of crystalline domains, which in turn affects the material's properties. Careful control of these parameters would be necessary to achieve the desired microstructure.

Durability and Environmental Stability of this compound within Encapsulated Systems

The long-term performance of a this compound-containing composite would depend on the stability of the pigment within the polymer matrix. Azo compounds can be susceptible to degradation upon exposure to UV radiation, which could lead to color fading and a potential loss of desired properties. Encapsulating the pigment within a protective shell or incorporating UV stabilizers into the polymer matrix are common strategies to enhance environmental stability.

The polymer matrix itself acts as an encapsulating system, protecting the pigment from direct contact with environmental factors such as moisture and oxygen. The barrier properties of the chosen polymer would therefore be a key consideration in ensuring the long-term durability of the composite.

Relationship Between Pigment Incorporation and Macroscopic System Performance

The incorporation of a pigment like this compound would be expected to influence a range of macroscopic properties of the composite system. The extent of this influence is directly related to the success of its dispersion and interfacial adhesion.

| Macroscopic Property | Expected Influence of this compound Incorporation |

| Mechanical Properties | Well-dispersed, strongly bonded particles can improve stiffness and strength. Agglomerates can act as defects and reduce toughness. |

| Optical Properties | The primary function of a pigment is to impart color. The final color and opacity would depend on the concentration and dispersion of this compound. |

| Thermal Properties | The presence of pigment particles can affect the glass transition temperature and the thermal conductivity of the polymer matrix. |

| Rheological Properties | The addition of solid particles increases the viscosity of the polymer melt, which can impact processing. |

Analytical and Computational Methodologies for Cellitazol Bgl Research

Chromatographic Separation and Mass Spectrometric Identification of Cellitazol BGL and its Impurities

No specific methods for the chromatographic separation (such as HPLC or GC) of this compound and its potential impurities have been published. While general methods for analyzing azo dyes exist, data detailing the retention times, mobile phases, column types, and mass spectrometric fragmentation patterns specific to this compound are absent. Research on impurities formed during its synthesis is also not documented.

Spectroscopic Characterization (NMR, UV-Vis, IR) for Structural Elucidation of Synthetic Precursors and Derivatives

Although a patent mentions the use of FTIR to monitor a reaction involving this compound, the actual spectroscopic data (e.g., characteristic IR absorption bands, ¹H-NMR and ¹³C-NMR chemical shifts, or UV-Vis absorption maxima) for the compound itself, its precursors, or its derivatives are not provided in the literature. Such data is crucial for unambiguous structural confirmation and elucidation.

X-ray Diffraction and Scattering Techniques for Crystalline Structure and Particle Sizing

There are no published studies on the crystal structure of this compound using X-ray diffraction. Consequently, information on its crystal system, space group, and unit cell dimensions is unknown. Similarly, no data from techniques like small-angle X-ray scattering (SAXS) for particle size analysis of this specific pigment are available.

Molecular Dynamics and Density Functional Theory Calculations for Predicting Pigment-Solvent/Polymer Interactions

Computational studies, such as Molecular Dynamics (MD) simulations or Density Functional Theory (DFT) calculations, focused on this compound could provide insights into its behavior in different media. However, no such research predicting its interaction with solvents or polymers has been published. While DFT is widely used for studying azo dyes, specific calculations for this compound are not found in the literature.

Chemometric Approaches for Quality Control and Process Optimization in Pigment Synthesis

Chemometrics, the application of statistical and mathematical methods to chemical data, is a powerful tool for quality control in manufacturing. There is no evidence of published research applying chemometric models to optimize the synthesis of this compound or for its quality control processes.

Future Research Trajectories and Emerging Applications for Functional Organic Pigments with Cellitazol Bgl Focus

Development of Novel Stimuli-Responsive Chemistries for Dynamic Pigment Behavior

A primary frontier in the development of functional pigments is the integration of stimuli-responsive moieties, enabling dynamic changes in color or other properties in response to external triggers. For anthraquinone-based structures like Cellitazol BGL, this involves chemical modifications to incorporate sensitivity to various stimuli.

Research has demonstrated the potential for creating pH-responsive anthraquinone (B42736) derivatives. For instance, carminic acid, a hydroxyanthraquinone, exhibits notable color changes depending on pH levels due to deprotonation pathways involving its hydroxyl and carbonyl groups. mdpi.com Similarly, pH-responsive anthraquinone photosensitizers have been synthesized, indicating that the core structure of this compound could be functionalized to act as a colorimetric pH sensor. imrpress.com

Furthermore, the inherent photoactivity of the anthraquinone core presents opportunities for developing photo-responsive pigments. mdpi.com By introducing specific functional groups, it is plausible to design this compound derivatives that undergo reversible color changes upon exposure to light of specific wavelengths. Such photochromic behavior would be valuable in applications like smart textiles and adaptive camouflage. meghmaniglobal.com The development of these novel chemistries hinges on precise molecular engineering to control the electronic properties and responsiveness of the anthraquinone scaffold. nbinno.com

Exploration of this compound in Adaptive Materials and Soft Robotics

The translation of stimuli-responsive properties into macroscopic functional materials is a key area of research. Adaptive materials, which can change their properties in a controlled manner, are of particular interest. Anthraquinone dyes are being explored for their potential in such applications. For example, their incorporation into polymer composites can lead to materials with tunable optical properties. nih.govmdpi.com The color change of these composites in response to environmental aging suggests a potential application as aging indicators in smart packaging. nih.govmdpi.com

In the realm of soft robotics, materials that can convert external stimuli into mechanical motion are essential. Research has shown that needle-like crystals of an aminoanthraquinone derivative can oscillate when irradiated with light, driven by a photothermal effect. mdpi.com This conversion of light energy into mechanical work at the molecular level suggests that this compound, with appropriate structural modifications, could be a candidate for developing light-fueled actuators and components for soft robots. mdpi.com Additionally, the use of thermochromic colorants in conjunction with liquid crystals is being investigated for adaptive camouflage textiles, a field where the stable and vibrant colors of anthraquinone dyes could be advantageous. nih.govsciepub.com

Bio-Inspired and Biomimetic Approaches to Pigment Assembly and Functionalization

Nature provides a wealth of inspiration for the design of advanced materials with unique optical properties. Bio-inspired approaches to pigment assembly focus on mimicking natural strategies to create materials with structural colors and other functionalities. A prominent example is the self-assembly of synthetic melanin (B1238610) nanoparticles to produce colored films that mimic the vibrant, non-iridescent colors found in avian feathers. mdpi.comimrpress.comnih.gov This principle of controlled self-assembly of pigment nanoparticles could be applied to this compound to create novel colorants with unique optical effects.

The supramolecular chemistry of anthraquinone dyes is an active area of research. Studies have shown that anthraquinone derivatives can undergo supramolecular polymerization to form well-defined nanostructures, such as 2D-monolayered nanosheets that transform into chiral aggregates. The ability to control the assembly pathway opens up possibilities for creating materials with tailored optical and chiroptical properties. Furthermore, the self-assembly of anthraquinone-based covalent organic frameworks into one-dimensional superstructures has been demonstrated for applications in electrocatalysis. nih.gov These examples highlight the potential for using bio-inspired and biomimetic principles to control the assembly and functionalization of this compound at the nanoscale.

Scalable and Sustainable Manufacturing Innovations for High-Value Organic Pigments

The increasing demand for functional organic pigments necessitates the development of scalable and sustainable manufacturing processes. For disperse dyes like this compound, this involves moving away from traditional methods that often rely on hazardous chemicals and energy-intensive conditions. nih.gov

A key trend is the adoption of green chemistry principles in dye synthesis. nih.gov This includes the use of less hazardous solvents, renewable raw materials, and more efficient catalytic processes. For instance, research into the synthesis of disperse dyes is exploring sustainable energy sources like microwave radiation and ultrasound to accelerate reactions and reduce energy consumption. mdpi.comnih.gov

Furthermore, innovations in dyeing technologies are contributing to a more sustainable textile industry. Supercritical carbon dioxide (scCO₂) dyeing is an emerging alternative to conventional water-based dyeing methods, as it eliminates wastewater and reduces energy consumption. nih.gov Enzymatic processes are also being developed as an eco-friendly alternative to traditional chemical treatments in textile dyeing. nbinno.com These advancements in both dye synthesis and application are crucial for the large-scale and environmentally responsible production of high-value organic pigments like this compound.

Addressing Foundational Challenges in Pigment-Material Interface Engineering for Next-Generation Technologies

The performance of functional materials often depends critically on the interface between the pigment and the surrounding matrix. mdpi.com Effective interface engineering is therefore essential for harnessing the full potential of functional pigments like this compound in advanced applications.

In polymer composites, a strong and stable interface between the pigment particles and the polymer matrix is crucial for achieving desired mechanical and functional properties. researchgate.net The surface of the pigment may need to be modified to improve its compatibility with the polymer and to ensure uniform dispersion. This can involve the introduction of specific functional groups on the pigment surface that can interact with the polymer matrix.

In the context of organic electronics and sensors, the interface between the organic pigment and other components of the device, such as electrodes or other organic layers, plays a vital role in device performance. nih.govmdpi.comrsc.org Controlling the molecular arrangement and electronic interactions at these interfaces is key to optimizing charge injection, transport, and other device characteristics. Addressing these foundational challenges in pigment-material interface engineering will be critical for the successful integration of this compound and other functional organic pigments into next-generation technologies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Cellitazol BGL to ensure reproducibility?

- Methodology : Follow standardized synthesis procedures with detailed documentation of reaction conditions (temperature, solvent purity, catalyst ratios). For characterization, combine spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to verify structural integrity. Ensure purity assessments via elemental analysis or mass spectrometry. For reproducibility, include step-by-step protocols in supplementary materials, referencing prior studies for established methods .

- Data Reporting : Publish full spectral data and raw chromatograms in supplementary files. Avoid abbreviating chemical names or omitting critical steps (e.g., purification methods) .

Q. How should researchers design assays to evaluate this compound’s biological activity while minimizing variability?

- Methodology : Use cell-based assays with internal controls (e.g., untreated cells, reference inhibitors) to normalize results. Validate assay conditions (e.g., pH, incubation time) through pilot studies. Employ statistical power analysis to determine sample size requirements. Report raw data (e.g., absorbance values, fluorescence intensities) alongside normalized results .

- Troubleshooting : Address batch-to-batch variability in reagents by sourcing materials from certified suppliers and documenting lot numbers .

Q. What strategies are effective for managing this compound’s stability during long-term storage?

- Methodology : Conduct stability tests under varying conditions (e.g., temperature, humidity, light exposure) using accelerated degradation studies. Analyze degradation products via LC-MS and compare with fresh samples. Store the compound in inert atmospheres (e.g., argon) and lyophilized forms if hygroscopic .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using animal models. Compare tissue-specific concentrations via LC-MS/MS. Replicate in vitro conditions in ex vivo systems (e.g., organoids) to bridge the gap between models. Critically review confounding variables (e.g., immune response in vivo) .

- Data Interpretation : Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with robust blinding and randomization protocols .

Q. What computational approaches are suitable for modeling this compound’s interaction with target proteins?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, validated by mutagenesis studies. Incorporate molecular dynamics simulations (e.g., GROMACS) to assess conformational stability. Cross-reference results with experimental data (e.g., SPR binding kinetics) .

- Validation : Compare computational predictions with crystallographic data (if available) or NMR-based ligand-observed techniques .

Q. How can researchers address conflicting structural interpretations of this compound from spectroscopic data?

- Methodology : Perform multi-nuclear NMR experiments (e.g., , ) to resolve ambiguities. Use X-ray crystallography or cryo-EM for definitive structural elucidation. Publish raw diffraction data or spectral deconvolution workflows in supplementary materials .

- Peer Review : Submit datasets to public repositories (e.g., Cambridge Structural Database) for independent validation .

Data Management and Reporting

Q. What guidelines govern the inclusion of supplementary materials for this compound studies?

- Best Practices : Provide raw datasets, instrument calibration logs, and detailed statistical code. Label supplementary files with descriptive titles (e.g., “S1_NMR_spectra.pdf”) and reference them in the main text. Avoid duplicating data between tables and figures .

Q. How should researchers ethically handle non-reproducible results in this compound studies?

- Ethical Framework : Document all experimental variables meticulously. Publish negative results in dedicated repositories (e.g., Zenodo) to prevent publication bias. Disclose potential conflicts of interest (e.g., funding sources) in acknowledgments .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.